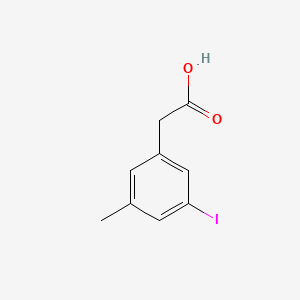![molecular formula C32H26O8 B13133947 5-[4-[4-(3,5-Dicarboxyphenyl)-3,5-dimethylphenyl]-2,6-dimethylphenyl]benzene-1,3-dicarboxylic acid](/img/structure/B13133947.png)
5-[4-[4-(3,5-Dicarboxyphenyl)-3,5-dimethylphenyl]-2,6-dimethylphenyl]benzene-1,3-dicarboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-[4-[4-(3,5-Dicarboxyphenyl)-3,5-dimethylphenyl]-2,6-dimethylphenyl]benzene-1,3-dicarboxylic acid is a complex organic compound characterized by its multiple carboxylic acid groups and dimethylphenyl substituents
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-[4-(3,5-Dicarboxyphenyl)-3,5-dimethylphenyl]-2,6-dimethylphenyl]benzene-1,3-dicarboxylic acid typically involves multi-step organic reactions. One common approach is the Friedel-Crafts acylation followed by oxidation and carboxylation reactions. The process begins with the acylation of a dimethylbenzene derivative, followed by the introduction of carboxylic acid groups through oxidation reactions using reagents like potassium permanganate or chromium trioxide. The final step involves carboxylation using carbon dioxide under high pressure and temperature conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions. Catalysts such as aluminum chloride or boron trifluoride may be used to enhance the efficiency of the Friedel-Crafts acylation. The oxidation and carboxylation steps are optimized for high yield and purity, often involving advanced purification techniques like recrystallization and chromatography.
化学反应分析
Types of Reactions
5-[4-[4-(3,5-Dicarboxyphenyl)-3,5-dimethylphenyl]-2,6-dimethylphenyl]benzene-1,3-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can convert carboxylic acid groups to alcohols or aldehydes.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or nitric acid under acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenating agents like chlorine or bromine, and nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield additional carboxylic acids or ketones, while reduction can produce alcohols or aldehydes. Substitution reactions can introduce various functional groups, such as halides, amines, or thiols.
科学研究应用
5-[4-[4-(3,5-Dicarboxyphenyl)-3,5-dimethylphenyl]-2,6-dimethylphenyl]benzene-1,3-dicarboxylic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules and polymers.
Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as high-performance polymers and coatings.
作用机制
The mechanism of action of 5-[4-[4-(3,5-Dicarboxyphenyl)-3,5-dimethylphenyl]-2,6-dimethylphenyl]benzene-1,3-dicarboxylic acid involves its interaction with specific molecular targets. The carboxylic acid groups can form hydrogen bonds with proteins, affecting their structure and function. The aromatic rings may participate in π-π interactions with other aromatic compounds, influencing various biochemical pathways. These interactions can modulate the activity of enzymes, receptors, and other cellular components, leading to the compound’s observed effects.
相似化合物的比较
Similar Compounds
Terephthalic acid: A simpler aromatic dicarboxylic acid used in the production of polyethylene terephthalate (PET).
Isophthalic acid: Another aromatic dicarboxylic acid with similar chemical properties but different substitution patterns.
Trimellitic acid: An aromatic tricarboxylic acid with additional carboxylic acid groups, used in the synthesis of high-performance polymers.
Uniqueness
5-[4-[4-(3,5-Dicarboxyphenyl)-3,5-dimethylphenyl]-2,6-dimethylphenyl]benzene-1,3-dicarboxylic acid is unique due to its complex structure, which provides multiple sites for chemical modification and interaction
属性
分子式 |
C32H26O8 |
|---|---|
分子量 |
538.5 g/mol |
IUPAC 名称 |
5-[4-[4-(3,5-dicarboxyphenyl)-3,5-dimethylphenyl]-2,6-dimethylphenyl]benzene-1,3-dicarboxylic acid |
InChI |
InChI=1S/C32H26O8/c1-15-5-19(6-16(2)27(15)21-9-23(29(33)34)13-24(10-21)30(35)36)20-7-17(3)28(18(4)8-20)22-11-25(31(37)38)14-26(12-22)32(39)40/h5-14H,1-4H3,(H,33,34)(H,35,36)(H,37,38)(H,39,40) |
InChI 键 |
ARZHJNOBCCKRGM-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC(=C1C2=CC(=CC(=C2)C(=O)O)C(=O)O)C)C3=CC(=C(C(=C3)C)C4=CC(=CC(=C4)C(=O)O)C(=O)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


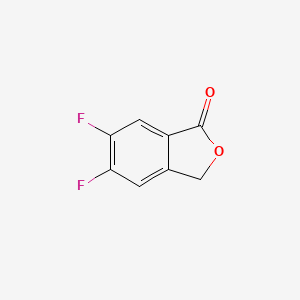

![3-Bromo-2-{[(e)-(4-nitrophenyl)methylidene]amino}-9h-fluoren-9-one](/img/structure/B13133885.png)

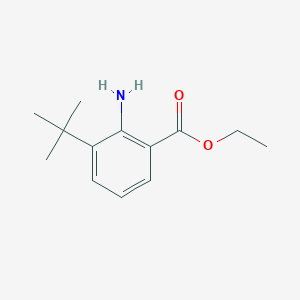
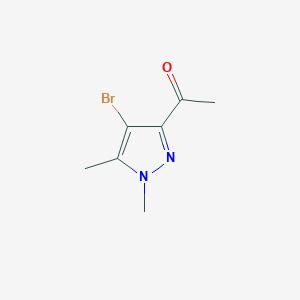
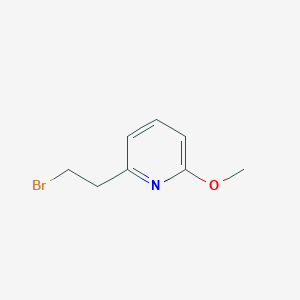
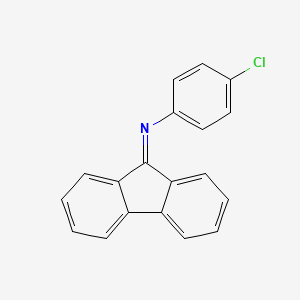
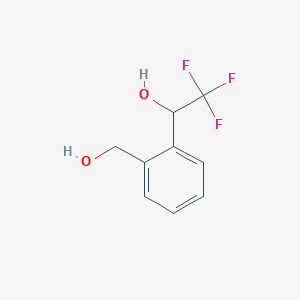

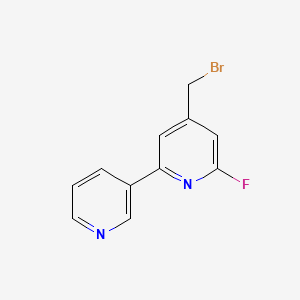
![7-Chlorobenzo[b][1,10]phenanthroline](/img/structure/B13133918.png)
![(R)-1-[2-(Diphenylphosphino)phenyl]ethanaminium tetrafluoroborate](/img/structure/B13133934.png)
